molecular formula C13H9NO B1599292 4-(3-Hydroxyphenyl)benzonitrile CAS No. 486455-27-0

4-(3-Hydroxyphenyl)benzonitrile

Cat. No.: B1599292
CAS No.: 486455-27-0
M. Wt: 195.22 g/mol
InChI Key: LYCMNMIPSJWQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyphenyl)benzonitrile is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCMNMIPSJWQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407245
Record name 4-(3-Hydroxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486455-27-0
Record name 4-(3-Hydroxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 486455-27-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(3-Hydroxyphenyl)benzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Hydroxyphenyl)benzonitrile: Chemical Properties, Synthesis, and Structural Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Abstract

This compound (CAS 486455-27-0) represents a privileged biaryl scaffold in organic synthesis, serving as a critical intermediate in the development of liquid crystals and small-molecule therapeutics. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways via Suzuki-Miyaura coupling, and its strategic utility in drug discovery and materials science.

Structural & Physicochemical Profile

The molecule features a biphenyl core substituted with a nitrile group at the para position of ring A and a hydroxyl group at the meta position of ring B. This specific substitution pattern creates a unique electronic push-pull system, where the electron-withdrawing nitrile group (-CN) and the electron-donating hydroxyl group (-OH) modulate the dipole moment and intermolecular interactions, essential for mesogenic (liquid crystal) behavior.

Key Properties Table
PropertyValueNotes
IUPAC Name 3'-Hydroxy[1,1'-biphenyl]-4-carbonitrileSystematic nomenclature
CAS Number 486455-27-0Primary identifier
Molecular Formula C₁₃H₉NO-
Molecular Weight 195.22 g/mol -
Melting Point 160–164 °CCrystalline solid range
Boiling Point ~408 °CPredicted at 760 mmHg
Solubility DMSO, Methanol, Ethyl AcetateInsoluble in water
pKa (Phenol) ~9.5Acidic proton available for deprotonation
Electronic Character

-deficient Ring A /

-rich Ring B
Due to -CN (EWG) and -OH (EDG)

Synthetic Methodology: Suzuki-Miyaura Coupling[4][5]

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromobenzonitrile and 3-hydroxyphenylboronic acid . This pathway avoids the use of sensitive organometallics (like Grignards) that would be incompatible with the nitrile and hydroxyl functionalities.

Reaction Mechanism & Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromobenzonitrile.

  • Transmetallation: The boronate species (activated by base) transfers the 3-hydroxyphenyl group to the palladium center.

  • Reductive Elimination: The biaryl bond forms, regenerating the Pd(0) catalyst.

Validated Experimental Protocol

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-bromobenzonitrile (1.82 g, 10 mmol), 3-hydroxyphenylboronic acid (1.52 g, 11 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) under a positive stream of nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the bromide is consumed.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenoxide), followed by brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Visual Workflow (DOT Diagram)

SuzukiCoupling Start Reagents: 4-Bromobenzonitrile 3-Hydroxyphenylboronic Acid Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination Start->Cycle Mix under N2 Cat Catalyst: Pd(PPh3)4 Cat->Cycle Base Base Activation: K2CO3 / H2O Base->Cycle Activate Boron Product Product: This compound Cycle->Product Reflux 12h

Caption: Schematic of the Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl.

Reactivity & Derivatization[6]

The molecule's dual functionality allows for divergent synthesis, making it a versatile intermediate.

Phenolic Modifications (Ring B)

The meta-hydroxyl group is a nucleophilic handle.

  • Etherification: Reaction with alkyl halides (R-X) and base (e.g., K₂CO₃) yields alkoxy-biaryls, common in liquid crystal synthesis to extend the mesogenic core.

  • Esterification: Reaction with acyl chlorides generates ester linkages, often used to adjust solubility or bioavailability in prodrug design.

Nitrile Transformations (Ring A)

The para-cyano group is an electrophilic handle.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (4-(3-hydroxyphenyl)benzoic acid) or amide.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields the benzyl amine.

  • Tetrazole Formation: Reaction with sodium azide yields a tetrazole, a bioisostere for carboxylic acids in medicinal chemistry (similar to the Sartan class of drugs).

Applications in Research & Industry

Liquid Crystals (Mesogens)

Cyanobiphenyls are the archetypal liquid crystal core (e.g., the 5CB molecule). The this compound isomer serves as a precursor for "bent-core" or "banana-shaped" liquid crystals due to the meta substitution, which introduces a kink in the molecular linearity compared to the linear 4,4'-isomer. This geometry is crucial for generating specific ferroelectric phases.

Drug Discovery (Pharmacophores)

The biaryl scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibitors: The nitrile group can form hydrogen bonds with the hinge region of kinase enzymes (e.g., PIM-1 kinase).

  • Estrogen Receptor Modulators: The phenolic ring mimics the A-ring of estradiol, while the nitrile mimics the electronic properties of other steroid substituents.

  • Aromatase Inhibitors: Similar in structure to Letrozole precursors, where the nitrile binds to the heme iron of the CYP450 enzyme.

Biological Signaling Pathway (Hypothetical Context)

BioActivity Ligand This compound (Ligand) Receptor Estrogen Receptor / Kinase Pocket Ligand->Receptor Binds to Interaction H-Bonding (CN...H-N) Pi-Stacking (Biaryl) Receptor->Interaction Induces Response Downstream Signaling (e.g., Inhibition of Proliferation) Interaction->Response Triggers

Caption: Hypothetical binding mode of the biaryl nitrile scaffold in a protein active site.

References

  • Santa Cruz Biotechnology. this compound Product Data. (CAS 486455-27-0).[2][3] [3]

  • Echemi. 3'-Hydroxybiphenyl-4-carbonitrile Properties and Melting Point.

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols.

  • PubChem. Biphenyl Nitrile Derivatives and Biological Activity.[1][1]

Sources

Spectroscopic Data for 4-(3-Hydroxyphenyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the bifunctional aromatic compound 4-(3-Hydroxyphenyl)benzonitrile (CAS No. 486455-27-0), also known as 3'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile. As a molecule of interest in materials science and pharmaceutical research, its unambiguous structural confirmation is paramount. This document details the experimental and analytical data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the spectral data, grounded in the principles of chemical structure and spectroscopy, and provides standardized protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a definitive spectroscopic reference for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₉NO and a molecular weight of approximately 195.22 g/mol . The structure consists of two phenyl rings linked by a single bond. One ring is para-substituted with a nitrile (-C≡N) group, and the other is meta-substituted with a hydroxyl (-OH) group.

This specific arrangement of functional groups gives rise to a predictable yet detailed spectroscopic signature:

  • NMR Spectroscopy: The aromatic protons will appear in the downfield region (δ 7-8 ppm), with distinct splitting patterns for the para- and meta-substituted rings. The phenolic proton will present as a broad singlet. Carbon signals will include those of the aromatic rings and a characteristic signal for the nitrile carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected, including a broad O-H stretch for the phenol, a sharp, strong C≡N stretch for the nitrile, and several bands corresponding to aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The analysis will confirm the molecular weight via the molecular ion peak (M⁺) at m/z ≈ 195.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Standard Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly resolve hydroxyl protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200-220 ppm.

    • Employ a standard pulse program (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at δ 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Tune & Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Calibrate & Integrate I->J K Assign Peaks J->K L L K->L Final Spectrum & Data Table

Fig 1: Standardized workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

Table 1: ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityInterpretation
H-2', H-6'~7.82dProtons on the nitrile-bearing ring, ortho to the other ring.
H-3', H-5'~7.60mProtons on the nitrile-bearing ring, meta to the other ring.
H-5~7.48tProton on the hydroxyl-bearing ring, coupled to H-4 and H-6.
H-2, H-6~7.55mProtons on the hydroxyl-bearing ring.
H-4~7.37tProton on the hydroxyl-bearing ring, coupled to H-5.
OH~6.79s (broad)Phenolic hydroxyl proton; position can be concentration/solvent dependent.

Data sourced from supplementary information for a Royal Society of Chemistry publication.[1]

Expert Interpretation: The spectrum is highly characteristic. The protons on the para-substituted, nitrile-bearing ring (H-2', H-3', H-5', H-6') form a complex AA'BB' system that often appears as two sets of multiplets or apparent doublets around δ 7.60-7.82 ppm.[1] The electron-withdrawing nature of the nitrile group deshields these protons, shifting them downfield.

The meta-substituted ring displays a more complex pattern. The proton at the 2-position (H-2) is often a singlet or a narrow triplet, while the protons at positions 4, 5, and 6 show characteristic meta and ortho couplings, resulting in multiplets between δ 7.37 and 7.55 ppm.[1] The broad singlet at δ 6.79 ppm is definitive for the phenolic hydroxyl proton; its exchangeability with residual water in the solvent often leads to this broadening.[1]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Interpretation
~143.5C-1': Carbon attached to the hydroxyl-bearing ring.
~138.4C-3: Carbon bearing the hydroxyl group.
~132.3C-2', C-6': Carbons ortho to the other ring on the nitrile-bearing ring.
~128.7C-5: Aromatic CH on the hydroxyl-bearing ring.
~126.9C-3', C-5': Aromatic CH on the nitrile-bearing ring.
~126.4Aromatic CH on the hydroxyl-bearing ring.
~125.8Aromatic CH on the hydroxyl-bearing ring.
~108.7C-4': Carbon bearing the nitrile group.
Not ReportedC≡N: Nitrile carbon (typically δ 118-120 ppm).

Data sourced from supplementary information for a Royal Society of Chemistry publication.[1]

Expert Interpretation: The reported spectrum shows 8 distinct signals, which is fewer than the 13 carbons in the molecule, indicating some degree of symmetry or overlapping signals.[1] The carbons of the para-substituted ring (C-2'/C-6' and C-3'/C-5') are chemically equivalent, reducing the number of expected signals. The carbon atom attached to the electron-withdrawing nitrile group (C-4') is significantly shielded, appearing upfield around δ 108.7 ppm.[1] Conversely, the quaternary carbons involved in the biphenyl linkage (C-1' and C-3) are deshielded and appear downfield. The nitrile carbon itself, though not explicitly listed in the provided data, is expected to have a chemical shift in the δ 118-120 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Standard Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the open air to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹). Label significant peaks.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum (4000-400 cm⁻¹) D->E F Identify Key Absorption Bands E->F G Correlate Bands to Functional Groups F->G H H G->H Final Annotated Spectrum

Fig 2: General workflow for acquiring an IR spectrum using an ATR accessory.
IR Spectral Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3550 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl (-OH)
~3030Medium-WeakC-H StretchAromatic C-H
2230 - 2220Strong, SharpC≡N StretchNitrile (-C≡N)
1700 - 1500Medium-StrongC=C StretchAromatic Ring
860 - 680StrongC-H BendingAromatic C-H (Out-of-plane)

Data derived from standard IR spectroscopy correlation tables.[2]

Expert Interpretation: The IR spectrum of this compound is dominated by three key features. First, a strong and characteristically broad absorption band between 3200 and 3550 cm⁻¹ is definitive for the O-H stretching vibration of the phenolic hydroxyl group; the broadening is a result of intermolecular hydrogen bonding.[2] Second, a very sharp and strong peak is expected in the narrow range of 2230-2220 cm⁻¹, which is a classic diagnostic signal for the C≡N triple bond stretch of a nitrile.[2] Its high intensity and sharp profile make it easy to identify. Third, multiple bands in the 1500-1700 cm⁻¹ region correspond to the C=C stretching vibrations within the two aromatic rings. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain complex bands related to C-H bending and other skeletal vibrations, which can be used to confirm the overall identity against a known standard.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Standard Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, making it ideal for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (3-5 kV) to the capillary needle, causing the formation of a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). Scan a relevant m/z range (e.g., 50-500 Da).

  • Data Acquisition: Acquire the mass spectrum, averaging multiple scans to obtain a clear signal.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization (ESI Source) cluster_anal Analysis & Detection A Prepare Dilute Solution (e.g., in MeOH) B Infuse Sample A->B C Apply High Voltage B->C D Desolvation C->D E Mass Analyzer (TOF/Quad) D->E F Detector E->F G Generate Mass Spectrum F->G H H G->H Final Spectrum & m/z Data

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 4-(3-Hydroxyphenyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological utility of the 4-(3-Hydroxyphenyl)benzonitrile scaffold, specifically focusing on its role as a pharmacophore in the design of Steroid Sulfatase (STS) inhibitors . While the parent compound exhibits modest biological activity, its O-sulfamoylated derivatives represent a potent class of non-steroidal agents capable of blocking the conversion of sulfated precursors (E1S, DHEAS) into active hormones (Estrone, DHEA). This mechanism is critical in the treatment of hormone-dependent malignancies, including breast and prostate cancer.

Chemical Architecture & Pharmacophore Analysis[1][2]

The this compound structure is a biphenyl mimic of the steroidal backbone found in estrone. Its utility in medicinal chemistry stems from its ability to overlay with the A and D rings of the steroid nucleus, acting as a simplified, non-steroidal surrogate.

Structural Homology with Estrone
  • Ring A Mimic (3-Hydroxyphenyl): The phenolic hydroxyl group at the meta position mimics the C3-OH of estrone. This is the primary recognition motif for the STS enzyme active site.

  • Ring B Mimic (4-Cyanophenyl): The benzonitrile moiety mimics the D-ring of steroids. The cyano group (-CN) serves as a hydrogen bond acceptor, analogous to the C17-ketone of estrone, stabilizing the molecule within the enzyme's hydrophobic pocket.

The "Warhead" Activation

The parent phenol itself is a weak reversible inhibitor. To achieve high-potency therapeutic efficacy, the hydroxyl group is chemically modified into a sulfamate ester (-OSO₂NH₂) . This transformation creates a "suicide substrate" that irreversibly inactivates STS.

Pharmacophore Transformation:

Pharmacophore Scaffold This compound (Reversible / Weak Binding) Transformation Sulfamoylation (NH2SO2Cl) Scaffold->Transformation ActiveDrug 4-(3-Sulfamoyloxyphenyl)benzonitrile (Irreversible STS Inhibitor) Transformation->ActiveDrug  Activation

Figure 1: Activation of the scaffold from a steroid mimic to a covalent inhibitor.

Mechanism of Action: Irreversible STS Inhibition

The biological activity of this compound derivatives is defined by their interaction with Steroid Sulfatase (EC 3.1.6.2) .

The Sulfatase Pathway

STS hydrolyzes estrone sulfate (E1S) to estrone (E1).[1] In hormone-dependent breast cancer, this pathway accounts for the majority of intratumoral estrogen, often bypassing the aromatase pathway.

Covalent Inactivation Mechanism

The sulfamate derivative binds to the STS active site. The mechanism involves a nucleophilic attack by the active site residue Formylglycine (fGly75) on the sulfur atom of the inhibitor.

  • Recognition: The biphenyl core aligns in the hydrophobic cleft, mimicking the steroid backbone.

  • Attack: The hydrated formylglycine residue (acting as a gem-diol) attacks the sulfur atom of the sulfamate group.

  • Elimination: The phenolic portion (this compound) is released as a leaving group.

  • Dead Enzyme: The sulfamate moiety remains covalently bound to fGly75 (N-sulfamoylation), permanently disabling the enzyme's ability to hydrolyze natural substrates.

STS_Mechanism Enzyme STS Active Site (fGly75 Residue) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor Inhibitor (Biphenyl Sulfamate) Inhibitor->Complex Transition Transition Complex->Transition  Alignment Products Leaving Group Sulfamoylated Enzyme Transition->Products  S-N Bond Cleavage Leaving_Desc This compound (Released) Products:leaving->Leaving_Desc Dead_Desc Irreversible Inactivation Products:dead->Dead_Desc

Figure 2: Mechanism of irreversible inactivation of Steroid Sulfatase by biphenyl sulfamates.

Structure-Activity Relationships (SAR)[4]

Optimizing the this compound scaffold involves tuning the electronic and steric properties of both rings.

Structural ZoneModificationEffect on Activity
Ring A (Phenol) 3-O-Sulfamate Critical. Converts weak inhibitor to nanomolar potency (IC50 < 50 nM).
4-O-SulfamateGenerally retains activity but 3-position is often preferred to mimic Estrone A-ring.
Linker Direct Bond (Biphenyl)High potency.[2] Rigid alignment mimics steroid core.
-O- (Ether)Increases flexibility; often reduces potency compared to rigid biphenyls.
-CO- (Benzophenone)Potent. 4,4'-Benzophenone-O,O'-disulfamate is a known high-potency inhibitor (IC50 ~190 nM).[3]
Ring B (Nitrile) 4-CN (Cyano) Optimal. Strong H-bond acceptor; metabolically stable.
4-NO₂ (Nitro)Active but often toxic/metabolically liable.
Halogens (F, Cl)3-Fluoro or 3,5-Difluoro substitutions on Ring B can enhance lipophilicity and potency (IC50 ~30 nM).
Key Insight: The "Dual Inhibitor" Potential

This scaffold is also used to create Dual Aromatase-Sulfatase Inhibitors (DASIs) . By replacing the nitrile group with a triazole moiety (which binds the heme iron of aromatase), researchers can target both estrogen-producing pathways simultaneously.

Experimental Protocols

Synthesis of this compound (Suzuki Coupling)

Standard protocol adapted for biphenyl synthesis.

Reagents: 3-Hydroxyphenylboronic acid, 4-Bromobenzonitrile, Pd(PPh₃)₄, Na₂CO₃, DME/Water.

  • Setup: In a Schlenk flask, dissolve 4-bromobenzonitrile (1.0 eq) and 3-hydroxyphenylboronic acid (1.1 eq) in Dimethoxyethane (DME).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Base: Add aqueous Na₂CO₃ (2M, 2.0 eq).

  • Reaction: Degas with argon and reflux at 85°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the biphenyl phenol.

Sulfamoylation (Activation to Drug)

Critical step for biological activity.

Reagents: Sulfamoyl chloride (NH₂SO₂Cl), DMA (Dimethylacetamide).

  • Preparation of NH₂SO₂Cl: Generate fresh by reacting chlorosulfonyl isocyanate with formic acid in toluene (Caution: Gas evolution).

  • Coupling: Dissolve this compound in anhydrous DMA.

  • Addition: Add sulfamoyl chloride (2-3 eq) at 0°C.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Quench: Pour into cold sodium bicarbonate solution.

  • Extraction: Extract with EtOAc. The product (sulfamate) is often a white solid.

STS Inhibition Assay (In Vitro)

Substrate: [³H]-Estrone Sulfate ([³H]-E1S). Source: Placental microsomes or JEG-3 cell homogenates.

  • Incubation: Incubate enzyme preparation with the test compound (0.1 nM - 10 µM) for 30 min at 37°C (pre-incubation allows irreversible binding).

  • Substrate Addition: Add [³H]-E1S and incubate for 1 hour.

  • Separation: Extract the product ([³H]-Estrone) using toluene.

  • Quantification: Measure radioactivity in the organic phase via liquid scintillation counting.

  • Analysis: Calculate IC50 based on the reduction of product formation compared to vehicle control.

Quantitative Data Summary

Comparison of the scaffold derivatives against standard inhibitors.

CompoundStructure TypeTargetIC50 (STS)Reference
This compound Parent PhenolSTS> 10 µM (Weak)[1]
4-(3-Sulfamoyloxyphenyl)benzonitrile SulfamateSTS< 100 nM (Est.)[2,3]
4,4'-Benzophenone-disulfamate Bridged AnalogSTS190 nM[2]
STX64 (Irosustat) Tricyclic CoumarinSTS8 nM[4]
EMATE SteroidalSTS0.08 nM[4]

Note: While steroidal inhibitors (EMATE) are more potent, biphenyls offer improved bioavailability and lack estrogenic side effects.

References

  • Demkowicz, S., et al. (2015).[4] "Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors."[4] Drug Development Research, 76(2), 94-104.[4] Link

  • Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[2][5][4][6][7][8] Medicinal Research Reviews, 24(4), 529-576. Link

  • Woo, L. W., et al. (2011).[6] "Development of steroid sulfatase inhibitors." Molecular and Cellular Endocrinology, 340(2), 175-185. Link

  • Poirier, D. (2016).[5] "Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties."[5] European Journal of Medicinal Chemistry, 120, 19-32. Link

Sources

Unlocking the Therapeutic Potential of 4-(3-Hydroxyphenyl)benzonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(3-Hydroxyphenyl)benzonitrile is a small molecule with a chemical architecture suggestive of diverse biological activities. The presence of a hydroxylated phenyl ring and a nitrile moiety—both recognized pharmacophores—positions this compound as a compelling candidate for therapeutic development. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. By integrating established biochemical and cellular methodologies with logical, field-proven insights, this document outlines a comprehensive pathway from initial hypothesis to mechanistic understanding. We will explore potential target classes based on structural analogy and chemical properties, detail robust experimental workflows for target validation, and provide the rationale behind these strategic choices to ensure scientific integrity and accelerate discovery.

Introduction: Deconstructing this compound

This compound is an aromatic organic compound featuring a biphenyl-like scaffold, with a hydroxyl group on one phenyl ring and a nitrile group on the other.[1] The structural attributes of this molecule provide initial clues to its potential biological interactions.

  • The Hydroxyphenyl Moiety: The phenolic hydroxyl group is a common feature in many biologically active compounds and can act as both a hydrogen bond donor and acceptor. This functional group is often critical for interactions with the active sites of enzymes or the ligand-binding domains of receptors. For instance, phenolic compounds are known inhibitors of enzymes like tyrosinase.[2]

  • The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can participate in hydrogen bonding and dipole-dipole interactions.[3] Furthermore, the nitrile group is a key feature in a variety of approved drugs and clinical candidates, where it can act as a bioisostere for other functional groups or as a reactive "warhead" for covalent inhibition of enzymes such as proteases.[4] The benzonitrile structure itself is a precursor to many derivatives and can form coordination complexes.[5]

The combination of these two key functional groups on a semi-rigid biphenyl scaffold suggests that this compound may interact with a range of biological targets.

Potential Therapeutic Target Classes: An Evidence-Informed Hypothesis

Given the limited direct research on this compound, we can infer potential therapeutic target classes based on the known activities of structurally analogous compounds and the chemical properties of its constituent functional groups.

Enzyme Inhibition

The structure of this compound is reminiscent of known enzyme inhibitors.

  • Tyrosinase: Phenolic structures are well-documented inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2] The hydroxyphenyl group of our compound of interest could potentially mimic the natural substrate of tyrosinase, leading to competitive inhibition.

  • Proteases: The nitrile group can act as an electrophile and has been incorporated into inhibitors of cysteine and serine proteases, where it forms a reversible covalent bond with the active site nucleophile.[4] This suggests that this compound could be investigated as an inhibitor of proteases implicated in various diseases, such as cancer and viral infections.

  • Aromatase: Substituted benzonitriles have been developed as selective inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. The nitrile group often mimics a carbonyl group and acts as a hydrogen bond acceptor in the enzyme's active site.[4]

Receptor Modulation

The biphenyl-like core of this compound provides a scaffold that could facilitate interactions with various receptors.

  • Nuclear Receptors: Many nuclear receptor ligands possess a hydrophobic core with polar functional groups at the extremities to anchor the molecule within the ligand-binding pocket. The structure of this compound is consistent with this general pharmacophore.

  • Protein-Protein Interaction Interfaces: The relatively planar and rigid structure could allow it to disrupt protein-protein interactions. For example, biphenyl-containing compounds have been identified as inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint.[6]

Ion Channel Modulation

The nitrile functional group is present in some known ion channel modulators, such as certain calcium channel antagonists.[4] This raises the possibility that this compound could influence the activity of various ion channels.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach is essential to systematically identify and validate the therapeutic targets of this compound. The following experimental workflow is designed to progress from broad, unbiased screening to detailed mechanistic studies.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Mechanistic Characterization cluster_2 Phase 3: Cellular Validation & Functional Impact cluster_3 Phase 4: Structural Elucidation DSF Differential Scanning Fluorimetry (DSF) Broad panel of purified proteins In_vitro_assays In vitro Enzyme/Receptor Assays (e.g., Tyrosinase, Protease, Kinase) DSF->In_vitro_assays Hit Confirmation Enzyme_kinetics Enzyme Kinetics (Determine inhibition mechanism) In_vitro_assays->Enzyme_kinetics Biophysical_assays Biophysical Assays (SPR or ITC for KD determination) Enzyme_kinetics->Biophysical_assays Quantitative Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) Biophysical_assays->CETSA Functional_assays Cell-Based Functional Assays (e.g., Melanin production, Cell viability) CETSA->Functional_assays Assess Cellular Consequence Structural_biology Structural Biology (X-ray crystallography or Cryo-EM) Functional_assays->Structural_biology Guide Structure-Activity Relationship (SAR)

Caption: A four-phase experimental workflow for target identification and validation.

Phase 1: Target Identification and Initial Screening

The initial phase aims to identify direct binding partners of this compound from a diverse set of purified proteins.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Broad Target Screening

  • Objective: To identify proteins that are stabilized upon binding to this compound.

  • Principle: DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye. Ligand binding typically increases the Tm.

  • Methodology:

    • Prepare a screening library of purified proteins from the hypothesized target classes (kinases, proteases, nuclear receptors, etc.).

    • In a 96- or 384-well PCR plate, mix each protein with a fluorescent dye (e.g., SYPRO Orange) and either this compound (at a final concentration of 10-50 µM) or a vehicle control (e.g., DMSO).

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

    • Analyze the data to determine the Tm for each protein in the presence and absence of the compound. A significant positive shift in Tm (ΔTm > 2°C) is considered a primary hit.

  • Rationale: DSF is a rapid, cost-effective, and high-throughput method for initial hit identification that requires a relatively small amount of protein.

Protocol 2: In Vitro Enzyme/Receptor Binding Assays for Hit Confirmation

  • Objective: To confirm the inhibitory or binding activity of this compound against the primary hits from the DSF screen.

  • Example Assay (Tyrosinase Inhibition):

    • Prepare a reaction mixture containing mushroom tyrosinase and L-DOPA as the substrate in a suitable buffer.

    • Add varying concentrations of this compound.

    • Monitor the formation of dopachrome, the colored product, by measuring the absorbance at 475 nm over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 value of the compound.

  • Rationale: Orthogonal assays are crucial for validating primary hits and ruling out false positives from the initial screen.

Phase 2: Mechanistic Characterization

Once a direct interaction is confirmed, the next step is to characterize the binding affinity and mechanism of action.

Protocol 3: Enzyme Kinetics to Determine Inhibition Mechanism

  • Objective: To elucidate how this compound inhibits its target enzyme.

  • Methodology:

    • Perform the enzyme assay (as described in Protocol 2) with varying concentrations of both the substrate and this compound.

    • Measure the initial reaction rates under each condition.

    • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Rationale: Understanding the mechanism of inhibition is critical for lead optimization and provides insights into the compound's binding site.

Protocol 4: Biophysical Assays for Affinity Determination

  • Objective: To quantify the binding affinity (KD) of this compound to its target.

  • Methodology (Surface Plasmon Resonance - SPR):

    • Immobilize the purified target protein onto an SPR sensor chip.

    • Flow a series of concentrations of this compound over the chip and monitor the change in the refractive index, which is proportional to the binding.

    • Analyze the association and dissociation kinetics to calculate the KD.

  • Rationale: SPR provides real-time, label-free measurement of binding kinetics and affinity, offering a detailed understanding of the molecular interaction.

Parameter Differential Scanning Fluorimetry (DSF) Enzyme Inhibition Assay Surface Plasmon Resonance (SPR)
Primary Output ΔTm (°C)IC50 (µM)KD (µM), kon (M⁻¹s⁻¹), koff (s⁻¹)
Throughput HighMedium to HighLow to Medium
Information Binding (qualitative)Functional effectBinding affinity and kinetics
Protein Req. LowLowMedium
Table 1: Comparison of Key Experimental Techniques for Target Validation.
Phase 3: Cellular Validation and Functional Impact

It is crucial to confirm that the compound engages its target in a cellular environment and elicits a functional response.

G Compound This compound Cells Intact Cells Compound->Cells CETSA Cellular Thermal Shift Assay (CETSA) Cells->CETSA Treatment Target_Engagement Target Engagement Confirmed CETSA->Target_Engagement Analysis Functional_Assay Functional Cellular Assay Target_Engagement->Functional_Assay Proceed if positive Phenotypic_Outcome Phenotypic Outcome Observed (e.g., Reduced Melanin) Functional_Assay->Phenotypic_Outcome Measurement

Caption: Workflow for confirming target engagement and functional effects in a cellular context.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that this compound binds to its intended target within intact cells.

  • Methodology:

    • Treat cultured cells with either the compound or a vehicle control.

    • Heat aliquots of the cell lysate to various temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • A shift in the protein's melting curve to a higher temperature in the compound-treated samples confirms target engagement.

  • Rationale: CETSA provides direct evidence of target binding in a physiological context, bridging the gap between in vitro and cellular studies.

Protocol 6: Cell-Based Functional Assays

  • Objective: To measure the biological consequence of target engagement.

  • Example Assay (Anti-melanogenic activity): [2]

    • Culture B16F10 melanoma cells.

    • Stimulate melanogenesis with α-melanocyte-stimulating hormone (α-MSH).

    • Treat the cells with various concentrations of this compound.

    • After an incubation period, lyse the cells and measure the melanin content spectrophotometrically.

    • A dose-dependent decrease in melanin production would indicate functional inhibition of the melanin synthesis pathway, likely through tyrosinase inhibition.

  • Rationale: Functional assays are essential to demonstrate that the compound's interaction with its target translates into a desired cellular effect.

Phase 4: Structural Elucidation

The final phase involves determining the three-dimensional structure of the compound-target complex to understand the binding mode at an atomic level.

Protocol 7: X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM)

  • Objective: To visualize the binding pose of this compound within the active site or binding pocket of its target protein.

  • Methodology:

    • Co-crystallize the purified target protein with this compound or soak the compound into pre-formed protein crystals.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve the crystal structure to reveal the precise molecular interactions between the compound and the protein.

  • Rationale: A high-resolution structure is invaluable for structure-based drug design, enabling rational modifications to improve potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel therapeutics. The systematic and multi-faceted approach outlined in this guide provides a robust framework for identifying and validating its therapeutic targets. By progressing through unbiased screening, detailed mechanistic characterization, cellular validation, and structural elucidation, researchers can build a comprehensive understanding of this compound's biological activity. The insights gained from these studies will be instrumental in guiding future medicinal chemistry efforts to optimize this compound into a clinical candidate with a well-defined mechanism of action.

References

  • Wikipedia. Benzonitrile. Available from: [Link]

  • Google Patents. US3585233A - Process for the preparation of hydroxybenzonitriles.
  • MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Available from: [Link]

  • PubChem. 4-Hydroxybenzyl cyanide. Available from: [Link]

  • NIH. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Available from: [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • PMC. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available from: [Link]

  • PubChem. 3-Fluoro-5-(4-hydroxyphenyl)benzonitrile. Available from: [Link]

  • PubChem. 3-[4-(Hydroxymethyl)phenyl]benzonitrile. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available from: [Link]

  • ACS Publications. Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Technical Guide: Predicted ADMET Profile of 4-(3-Hydroxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-(3-Hydroxyphenyl)benzonitrile (CAS: 112003-34-6).

Structurally, this compound represents a biaryl scaffold featuring two distinct functional handles: an electron-withdrawing nitrile group and a hydrogen-bond-donating phenolic hydroxyl group. In medicinal chemistry, this specific arrangement is often utilized as a "privileged structure" for kinase inhibitors, liquid crystals, and estrogen receptor modulators.

This guide synthesizes physicochemical descriptors with predictive modeling logic (based on SwissADME and pkCSM methodologies) to establish a theoretical pharmacokinetic profile. It concludes with rigorous experimental protocols required to validate these in silico predictions.

Part 1: Physicochemical Profile ("The A in ADMET")

The pharmacokinetic behavior of this compound is dictated by its lipophilic efficiency and electronic distribution. The molecule is small (Fragment-like), suggesting high oral bioavailability.

Calculated Molecular Descriptors

The following values are predicted based on Group Contribution Methods and consensus LogP algorithms.

PropertyPredicted ValueInterpretation
Molecular Weight 195.22 g/mol High Bioavailability: Well below the 500 Da Lipinski limit; suggests rapid absorption.
LogP (Consensus) ~2.8 – 3.1Moderate Lipophilicity: Ideal for membrane permeability. The nitrile and hydroxyl groups counterbalance the hydrophobic biaryl core.
TPSA ~43.0 ŲHigh Permeability: (Nitrile ~23 Ų + Phenol ~20 Ų). Excellent potential for BBB penetration (Limit < 90 Ų).
H-Bond Donors 1 (Phenol -OH)Target Engagement: Provides a key anchor point for receptor binding (e.g., hinge regions in kinases).
H-Bond Acceptors 2 (Nitrile N, Phenol O)Solubility: Sufficient to support moderate aqueous solubility without compromising permeability.
Absorption & Permeability Logic
  • Gastrointestinal (GI) Absorption: Predicted to be High . The compound falls within the "Golden Triangle" of physicochemical space (MW < 200, LogP ~3). Passive diffusion will be the dominant transport mechanism.

  • Blood-Brain Barrier (BBB): Predicted Permeant . The low Polar Surface Area (TPSA < 90 Ų) and lack of active efflux pump recognition (P-gp substrate probability is low for this size) suggest it will cross the BBB.

Part 2: Metabolic Stability & Biotransformation ("The M & E")

Metabolism is the critical differentiator for this molecule. The presence of the phenolic hydroxyl group creates a "metabolic handle" that dictates its clearance.

Phase I Metabolism (Functionalization)
  • CYP450 Hydroxylation: The biaryl ring system is susceptible to aromatic hydroxylation by CYP isoforms (likely CYP3A4 or CYP2C9). However, the electron-withdrawing nitrile group deactivates the benzonitrile ring, directing oxidative attack primarily to the phenol-containing ring (ortho/para to the existing -OH).

  • Nitrile Stability: Unlike aliphatic nitriles, the aromatic nitrile is highly stable . Hydrolysis to the carboxylic acid (via nitrilase) is a minor pathway and kinetically slow compared to Phase II conjugation.

Phase II Metabolism (Conjugation) - The Dominant Pathway
  • Glucuronidation (UGT): The 3-hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs). This will be the rate-limiting step for clearance.

  • Sulfation (SULT): At low concentrations, sulfation may compete with glucuronidation.

Metabolic Pathway Visualization

The following diagram illustrates the predicted biotransformation hierarchy.

MetabolicPathway Parent This compound (Parent) Phase1 Phase I: Oxidation (Minor Pathway) Parent->Phase1 CYP450 (Slow) Phase2 Phase II: Conjugation (Major Pathway) Parent->Phase2 UGT/SULT (Fast) CYP_Met Dihydroxy Metabolite (Ring Hydroxylation) Phase1->CYP_Met Glucuronide O-Glucuronide Conjugate (Renal Excretion) Phase2->Glucuronide Dominant Sulfate O-Sulfate Conjugate Phase2->Sulfate Secondary

Figure 1: Predicted metabolic hierarchy showing Phase II Glucuronidation as the dominant clearance mechanism due to the accessible phenolic hydroxyl group.

Part 3: Toxicity & Safety Assessment ("The T")

hERG Inhibition (Cardiotoxicity)
  • Prediction: Low to Moderate Risk .

  • Rationale: While many biaryl drugs (e.g., terfenadine) block the hERG potassium channel, this molecule is significantly smaller (MW ~195). It lacks the basic amine and flexible linker typically required for high-affinity hERG pore binding.

Mutagenicity (Ames Test)
  • Prediction: Negative (Non-mutagenic) .

  • Rationale: The structure lacks reactive "structural alerts" such as nitro groups, aliphatic epoxides, or Michael acceptors. The nitrile group on a benzene ring is generally chemically inert in DNA intercalation contexts.

Hepatotoxicity[1]
  • Risk Factor: Quinone Methide Formation .

  • Mechanism: Phenols can be oxidized to reactive quinones. However, meta-substituted phenols (like the 3-hydroxy group here) are less prone to forming stable quinone intermediates compared to para- or ortho-substituted phenols (catechols/hydroquinones). This reduces the risk of covalent binding to liver proteins.

Part 4: Experimental Validation Protocols

To transition from "Predicted" to "Proven," the following standardized assays must be performed. These protocols are self-validating through the use of positive controls.

Protocol: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) and identify CYP metabolites.
  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Test Compound: 1 µM (to ensure first-order kinetics).

    • Cofactor: NADPH regenerating system (initiation step).

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the depletion of the parent peak (m/z 196 [M+H]+).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    
    .
Protocol: UGT Glucuronidation Assay (Phase II)

Objective: Confirm if glucuronidation is the major clearance pathway.

  • System: Use Alamethicin-activated liver microsomes (to open microsomal pores for UDPGA entry).

  • Reaction Mix:

    • Test Compound: 10 µM.

    • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid) 2 mM.

    • Control: Run a parallel reaction without UDPGA to distinguish chemical instability from enzymatic metabolism.

  • Detection: Look for the +176 Da mass shift (Glucuronide moiety) via LC-MS.

Validation Workflow Diagram

ValidationWorkflow cluster_Assays In Vitro Validation Suite Input Compound Input This compound Micro Microsomal Stability (+NADPH) Input->Micro UGT Glucuronidation Assay (+UDPGA) Input->UGT PAMPA PAMPA Assay (Permeability) Input->PAMPA Analysis LC-MS/MS Quantitation Micro->Analysis UGT->Analysis PAMPA->Analysis Decision Go/No-Go Decision Analysis->Decision Compare vs. Reference Profile

Figure 2: Experimental workflow to validate the in silico ADMET predictions.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. Link

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[2] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[2] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. Link

Sources

Methodological & Application

Application Note: 4-(3-Hydroxyphenyl)benzonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

4-(3-Hydroxyphenyl)benzonitrile (also referred to as 3'-hydroxy[1,1'-biphenyl]-4-carbonitrile) represents a critical pharmacophore in the development of non-steroidal inhibitors for hormone-dependent cancers. Structurally, it belongs to the class of biaryl nitriles , which serve as mimics of the steroidal core of estrogens.

Its primary application in cancer cell line studies is targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) .[1][2] This enzyme is responsible for the catalytic reduction of weak estrone (E1) into the potent estradiol (E2).[3] In Estrogen Receptor-positive (ER+) breast cancer models (e.g., MCF-7, T47D), 17β-HSD1 is often overexpressed, driving tumor proliferation via an intracrine loop.

This guide details the protocols for utilizing this compound to validate 17β-HSD1 inhibition, assess estrogen-dependent cell proliferation, and determine selectivity against related enzymes.

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor of 17β-HSD1.

  • The Nitrile Group (-CN): Mimics the C17-carbonyl/hydroxyl of the steroid D-ring, acting as a hydrogen bond acceptor in the enzyme's active site.[4]

  • The Hydroxyl Group (-OH): Mimics the phenolic A-ring of estradiol, anchoring the molecule via hydrogen bonding to Histidine or Glutamate residues in the catalytic pocket.

By blocking 17β-HSD1, the compound prevents the local biosynthesis of estradiol, thereby starving ER+ cancer cells of their primary growth signal.

Pathway Visualization

HSD1_Pathway E1 Estrone (E1) (Weak Estrogen) E2 Estradiol (E2) (Potent Estrogen) E1->E2 Reduction HSD1 17β-HSD1 (Enzyme) HSD1->E1 Catalyzes Inhibitor 4-(3-Hydroxyphenyl) benzonitrile Inhibitor->HSD1 Inhibits (Competitive) ER Estrogen Receptor α (ERα) E2->ER Binds/Activates Nucleus Nuclear Translocation & DNA Binding ER->Nucleus Signaling Proliferation Tumor Cell Proliferation Nucleus->Proliferation Gene Expression

Figure 1: Mechanism of 17β-HSD1 inhibition. The compound blocks the conversion of E1 to E2, preventing downstream ERα activation.

Material Preparation

Compound Properties:

  • Molecular Weight: ~195.22 g/mol

  • Solubility: Poor in water; soluble in DMSO and Ethanol.

  • Storage: -20°C, desiccated. Avoid freeze-thaw cycles.

Stock Solution Protocol
  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 50 mM stock, weigh 9.76 mg of powder and dissolve in 1 mL DMSO.

  • Clarification: Vortex vigorously for 30 seconds. Inspect visually for particulates. If necessary, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes to prevent light degradation. Store at -20°C.

Critical Control: Always prepare a "Vehicle Control" containing DMSO at the same final concentration used in the assay (typically <0.5% v/v) to rule out solvent toxicity.

Experimental Protocols

Protocol A: Intracellular 17β-HSD1 Inhibition Assay

Purpose: To measure the compound's ability to block E1 → E2 conversion in a live cellular context.

Cell Line: T47D (High endogenous 17β-HSD1 expression) or MCF-7 (Moderate expression).

Reagents:

  • [³H]-Estrone (Tritiated E1) or commercially available 17β-HSD1 ELISA kits.

  • Phenol-red free RPMI 1640 + 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Note: Regular serum contains hormones that interfere with the assay.

Procedure:

  • Seeding: Plate T47D cells (20,000 cells/well) in 24-well plates using Phenol-red free medium + CS-FBS. Incubate for 24 hours.

  • Treatment:

    • Remove media.

    • Add fresh media containing 2 nM [³H]-Estrone (substrate).

    • Add this compound at graded concentrations (e.g., 1 nM to 10 µM).

    • Include Control Wells: DMSO only (0% inhibition) and a known inhibitor (e.g., PBRM or unlabeled E1 excess).

  • Incubation: Incubate for 1–4 hours at 37°C. (Time depends on cell line conversion rate; T47D is fast).

  • Extraction: Collect the culture medium. Extract steroids using diethyl ether or ethyl acetate.

  • Analysis:

    • Separate E1 and E2 using HPLC or Thin Layer Chromatography (TLC).

    • Quantify the ratio of [³H]-E2 formed vs. [³H]-E1 remaining.

  • Calculation:

    
    
    
Protocol B: Estrogen-Dependent Proliferation Assay (E1-Stimulated)

Purpose: To verify that the inhibition of the enzyme translates to reduced cancer cell growth.

Logic: If the compound works, cells fed with Estrone (E1) will starve because they cannot convert it to the active Estradiol (E2). Cells fed with Estradiol (E2) directly should still grow (bypassing the enzyme), proving the drug is not generally toxic.

Procedure:

  • Starvation: Culture MCF-7 cells in Phenol-red free MEM + 5% CS-FBS for 48 hours prior to the assay to deplete intracellular steroid reserves.

  • Seeding: Plate 3,000 cells/well in a 96-well plate.

  • Dosing Matrix:

    • Group A (Test): Media + Estrone (1 nM) + Compound (Graded doses).

    • Group B (Specificity Control): Media + Estradiol (0.1 nM) + Compound (Graded doses).

    • Group C (Toxicity Control): Media only (no hormone) + Compound.

  • Duration: Incubate for 5–7 days. Refresh media/drug every 2 days.

  • Readout: Add MTT or CCK-8 reagent (10 µL/well). Incubate 2–4 hours. Measure absorbance at 450 nm.

Expected Results:

Condition Compound Effect Interpretation
E1 Stimulated Dose-dependent growth reduction Valid Hit: Inhibits E1->E2 conversion.
E2 Stimulated No effect (Growth remains high) Specific: Does not block ER receptor directly.

| No Hormone | No effect (Growth remains low) | Non-toxic: Not a general poison. |

Selectivity & Counter-Screening

To ensure the compound is a specific 17β-HSD1 inhibitor and not a "dirty" drug, perform the following counter-screens:

  • 17β-HSD2 Inhibition: This enzyme converts E2 back to E1 (protective). A good cancer drug should not inhibit Type 2.

    • Assay: Use HEK-293 cells transfected with 17β-HSD2. Substrate: [³H]-Estradiol. Measure conversion to E1.

  • Estrogen Receptor Binding: Ensure the compound doesn't act as an anti-estrogen (SERM) itself.

    • Assay: Competitive binding assay using fluorescent E2 and recombinant ERα.

Data Analysis & Reporting

Calculate the IC50 (Half-maximal inhibitory concentration) using non-linear regression (4-parameter logistic fit).

Example Data Table Structure:

Compound IDAssaySubstrateIC50 (nM)Selectivity Index (Type 2 / Type 1)
4-(3-OH-Ph)CN17β-HSD1 (T47D)Estrone[Experimental Value]-
4-(3-OH-Ph)CN17β-HSD2 (HEK293)Estradiol> 10,000> 100x (Desired)
Letrozole (Ref)AromataseAndrostenedioneN/AN/A

Troubleshooting

  • Issue: High background growth in "No Hormone" controls.

    • Cause: CS-FBS might still contain traces of estrogens, or Phenol Red (a weak estrogen mimic) was used.

    • Fix: Ensure "Phenol-Red Free" media is used and valid CS-FBS batches are tested.

  • Issue: Compound precipitates in media.

    • Cause: Hydrophobicity of the biaryl system.

    • Fix: Keep final DMSO concentration at 0.5%. If precipitation persists, dilute the stock in warm media immediately before adding to cells.

References

  • Brožic, P., et al. (2008). "Inhibitors of 17β-hydroxysteroid dehydrogenase type 1." Current Medicinal Chemistry, 15(2), 137-150. Link

  • Day, J. M., et al. (2008). "17β-hydroxysteroid dehydrogenase type 1, and not type 12, is a target for endocrine therapy of hormone-dependent breast cancer." Endocrine-Related Cancer, 15(3), 665-676. Link

  • Frotscher, M., et al. (2008). "New insights into the SAR and binding modes of bis(hydroxyphenyl)thiophenes and -benzenes: influence of additional substituents on 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitory activity and selectivity."[3] Journal of Medicinal Chemistry, 51(7), 2158-2169. Link

  • Messinger, J., et al. (2006). "Estrone C15 derivatives: a new class of 17beta-hydroxysteroid dehydrogenase type 1 inhibitors." Molecular and Cellular Endocrinology, 248(1-2), 192-200. Link

  • Poirier, D. (2010). "17beta-Hydroxysteroid dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 20(9), 1123-1145. Link

Sources

Analytical Application Note: Quantification of 4-(3-Hydroxyphenyl)benzonitrile

[1][2][3]

Abstract & Scope

This guide details the analytical methodology for quantifying 4-(3-Hydroxyphenyl)benzonitrile (CAS: 486455-27-0), a critical biphenyl intermediate used in the synthesis of liquid crystals and a potential metabolite scaffold in drug discovery.[1][2] Due to its structural duality—possessing both a polar hydroxyl group and a lipophilic nitrile-biphenyl core—accurate quantification requires a tailored Reverse-Phase HPLC (RP-HPLC) approach.[1][2]

This protocol addresses the needs of drug development professionals and material scientists focusing on:

  • Impurity Profiling: Quantifying unreacted intermediates in liquid crystal synthesis.[1][2]

  • Metabolite Analysis: Tracking biphenyl derivatives in pharmacokinetic (PK) studies.[1][2][3]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.[1][3]

PropertyValueAnalytical Implication
Molecular Formula C₁₃H₉NOMonoisotopic Mass: 195.07 Da
LogP (Predicted) ~2.9 – 3.2Moderately lipophilic; ideal for C18 RP-HPLC.[1][2]
pKa (Phenol) ~9.5Ionizes in basic pH.[1][2][3] Method must use acidic pH (< 4.[1][3]0) to keep it neutral for better retention and peak shape.
UV Max ~250–265 nmStrong conjugation of the biphenyl system allows for sensitive UV detection.[1][2]
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; samples must be prepared in organic diluents.[1][2][3]
Method Development Logic
  • Separation Mode: Reverse Phase (RP) is selected due to the biphenyl core.[1][2][3] A C18 column provides sufficient hydrophobic interaction.[1][2]

  • pH Control: The phenolic hydroxyl group can cause peak tailing if partially ionized.[1][2][3] We utilize an acidic mobile phase (0.1% Formic Acid or Phosphate Buffer pH 3.[1][3]0) to suppress ionization, ensuring the analyte remains in its neutral, protonated form for sharp peak shape.[1][2][3]

  • Detection:

    • UV/DAD: For routine QC and synthesis monitoring (Limit of Quantitation ~0.5 µg/mL).

    • LC-MS/MS: For trace analysis in biological matrices (Limit of Quantitation ~1–5 ng/mL).[1][2] Negative ESI (ESI-) is often preferred for phenols due to the facile loss of a proton [M-H]⁻.[1][2][3]

Experimental Protocols

Sample Preparation[1][5][6]
Workflow A: Synthetic Reaction Mixtures (High Concentration)
  • Objective: Purity check or yield calculation.

  • Diluent: Methanol:Water (80:20 v/v).[1][2][3]

  • Weigh 10 mg of sample into a 20 mL scintillation vial.

  • Dissolve in 10 mL DMSO (Stock A: 1 mg/mL).

  • Dilute Stock A 1:100 with Diluent to obtain working standard (10 µg/mL).[1][2][3]

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow B: Biological Matrix (Plasma/Microsomes) [1][2][3]
  • Objective: Trace quantification.

  • Technique: Liquid-Liquid Extraction (LLE).[1][2][3]

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard (e.g., 4-phenylphenol or deuterated analog).[1][2][3]

  • Add 500 µL of Ethyl Acetate . Vortex vigorously for 2 minutes.[1]

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant (organic layer) to a fresh glass tube.[1][2][3]

  • Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute residue in 100 µL of Mobile Phase Initial Conditions (see below).

Chromatographic Conditions (HPLC/UPLC)

This generic method is robust and compatible with both UV and MS detection.[1][2][3]

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 100 x 2.1 mm, 1.8 µm or 3.5 µmProvides high resolution for aromatic isomers.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization.[1][2]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for aromatics than Methanol.[1][2][3]
Flow Rate 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC)Optimized for column dimensions.[1][2][3]
Column Temp 40°CImproves mass transfer and reduces backpressure.[1][2]
Injection Vol 2–5 µLPrevent column overload.

Gradient Table:

Time (min) % Mobile Phase B
0.0 20%
1.0 20%
6.0 90%
8.0 90%
8.1 20%

| 10.0 | 20% (Re-equilibration) |[1][2][3]

Detection Parameters[1][2][3][7][8]
Option A: UV-Vis (Diode Array) [1][2][3]
  • Wavelength: 260 nm (Primary), 280 nm (Secondary).[1][2][3]

  • Reference: 360 nm (to compensate for drift).

Option B: Mass Spectrometry (LC-MS/MS)
  • Source: Electrospray Ionization (ESI).[1][2][3]

  • Polarity: Negative Mode (ESI-) is recommended for highest sensitivity due to the phenolic group.[1][2][4] However, Positive Mode (ESI+) is viable if the nitrile group protonates (often requires higher acid concentration).[1][3]

  • MRM Transitions (Negative Mode):

    • Precursor: 194.1 m/z [M-H]⁻[1][2][3]

    • Product 1 (Quantifier): 166.1 m/z (Loss of CO/HCN)[1][2][3]

    • Product 2 (Qualifier): 140.1 m/z[1][2][3]

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine use.

System Suitability Testing (SST)

Run a standard (10 µg/mL) five times before sample analysis.[1][2][3]

  • Retention Time %RSD: < 2.0%[1][2][3]

  • Peak Area %RSD: < 2.0%[1][2][3]

  • Tailing Factor: 0.8 – 1.5 (Critical: Tailing > 1.5 indicates pH mismatch).[1][2][3]

Linearity & Range[1][3]
  • Range: 0.1 µg/mL to 50 µg/mL (UV).[1][2][3]

  • Curve: Plot Area vs. Concentration.[1][2]

    
     must be > 0.999.[1][2][3]
    
  • Weighting:

    
     weighting is recommended for large dynamic ranges.[1][2]
    
Troubleshooting Guide (Expert Insights)
  • Issue: Peak splitting.

    • Cause: Sample solvent is too strong (e.g., 100% DMSO injection).[1][2][3]

    • Fix: Dilute sample with water/methanol to match initial mobile phase strength.[1][2][3]

  • Issue: Low Sensitivity in MS.

    • Cause: Ion suppression or incorrect polarity.[1]

    • Fix: Switch from ESI+ to ESI- or check if mobile phase additives (like TFA) are suppressing ionization (use Formic Acid instead).[1][2][3]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct quantification path based on sample type.

AnalyticalWorkflowStartSample InputMatrixCheckIdentify MatrixStart->MatrixCheckSynthPathSynthetic Mixture(High Conc.)MatrixCheck->SynthPath Chemical SynthesisBioPathBiological Matrix(Trace Conc.)MatrixCheck->BioPath PK/MetabolismDilutionDilute in MeOH:H2O(Filter 0.22 µm)SynthPath->DilutionExtractionLLE (Ethyl Acetate)or SPE (C18)BioPath->ExtractionHPLCRP-HPLC Separation(C18, Acidic pH)Dilution->HPLCExtraction->HPLCDetectUVDetection: UV (260 nm)Limit: ~0.5 µg/mLHPLC->DetectUV Routine QCDetectMSDetection: MS/MS (ESI-)Limit: ~1 ng/mLHPLC->DetectMS High SensitivityResultQuantified Data(mg/mL or ng/mL)DetectUV->ResultDetectMS->Result

Caption: Decision tree for selecting sample preparation and detection modes based on analyte concentration and matrix complexity.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 486455-27-0).[1][2] Retrieved from [1][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10872659, this compound.[1][2][3] Retrieved from [1][3]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3] (2018).[1][3] Retrieved from

  • Hage, D. S., & Carr, J. D. Analytical Chemistry and Quantitative Analysis.[1][2][3] (General reference for RP-HPLC mechanisms for biphenyls).

  • ResearchGate. Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals. (Contextual reference for solubility and stability). Retrieved from

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Hydroxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The synthesis of 4-(3-Hydroxyphenyl)benzonitrile via Suzuki-Miyaura coupling presents a classic "dual-trap" scenario. The molecule contains two functional groups that often lead to yield loss through distinct mechanisms:

  • The Nitrile Group (-CN): A soft nucleophile that can coordinate to Palladium, potentially poisoning the catalyst or slowing the catalytic cycle.

  • The Hydroxyl Group (-OH): An acidic proton (

    
    ) that dictates the product's solubility. This is the most common cause of "0% yield" or "low recovery" despite full conversion. 
    

Before optimizing the catalyst, you must diagnose where the loss is occurring.

Diagnostic Flowchart

The following decision tree helps isolate whether the failure is chemical (reaction) or physical (isolation).

TroubleshootingFlow Start START: Low Yield Observed CheckLCMS Step 1: Analyze Crude Reaction Mix (LCMS/TLC before workup) Start->CheckLCMS ConversionCheck Is Starting Material (SM) consumed? CheckLCMS->ConversionCheck NoConversion Low Conversion ConversionCheck->NoConversion No FullConversion Full Conversion ConversionCheck->FullConversion Yes ChemIssue CHEMICAL ISSUE Catalyst Poisoning or Protodeboronation NoConversion->ChemIssue WorkupIssue ISOLATION ISSUE Product lost in Aqueous Layer FullConversion->WorkupIssue Action1 Action: Switch Ligand (S-Phos or X-Phos) Check Boronic Acid Quality ChemIssue->Action1 Action2 Action: Check pH Must acidify to pH < 4 during extraction WorkupIssue->Action2

Figure 1: Diagnostic logic for isolating yield loss in biaryl nitrile synthesis.

The "Silent Killer": Workup & Isolation (The pH Trap)

Issue: The reaction requires a base (e.g.,


 or 

) to activate the boronic acid. This creates a basic environment (

).
  • The Chemistry: At pH 10, the phenolic product exists as a phenoxide anion (deprotonated).

  • The Consequence: Phenoxides are highly water-soluble. If you perform a standard extraction (Water/Ethyl Acetate) without acidification, the product remains in the aqueous waste stream.

Corrective Protocol:

  • Quench: Cool reaction to room temperature.

  • Acidify: Carefully add 1M HCl (or saturated

    
     followed by HCl) until the aqueous phase pH is 2–3 . This protonates the phenoxide back to the neutral phenol.
    
  • Extract: Now extract with Ethyl Acetate. The neutral phenol will partition into the organic layer.

Reaction Optimization (Chemical Factors)

If your LCMS shows unreacted 4-bromobenzonitrile, the issue is catalytic turnover.

A. Nitrile Poisoning

The nitrile nitrogen has a lone pair that can bind to Pd(II) species, arresting the catalytic cycle (forming "palladacycles" or inactive complexes).

  • Solution: Use bulky, electron-rich phosphine ligands. S-Phos and X-Phos are superior here because their steric bulk prevents the linear nitrile group from approaching the metal center, while accelerating oxidative addition [1][2].

B. Protodeboronation

3-Hydroxyphenylboronic acid is prone to hydrolytic deboronation (losing the


 group), especially if the reaction is too hot or the base is too strong.
  • Solution:

    • Reduce temperature to 60–80°C (avoid refluxing toluene at 110°C).

    • Switch base to

      
       (anhydrous conditions often help) or use a mixed solvent system like DME/Water which is gentler than DMF [3].
      
Comparative Reagent Table
ParameterStandard (Risky)Optimized (Recommended)Rationale
Catalyst


or Pd-SPhos

resists deactivation; S-Phos boosts turnover.
Base


or

Potassium salts often provide better solubility/basicity balance.
Solvent DMFDioxane/H2O (4:1) DMF can decompose at high T; Dioxane is cleaner for workup.
Temp 100°C+80°C Prevents protodeboronation of the phenol.

Validated "Golden Batch" Protocol

This protocol is designed to minimize both chemical side-reactions and isolation losses.

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.2 equiv)

  • 
     (0.03 equiv)
    
  • 
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes before adding catalyst. Oxygen promotes homocoupling and catalyst death.

  • Charging: Add halide, boronic acid, and base to the reaction vessel. Add the degassed solvent.

  • Catalyst Addition: Add Pd catalyst last. Seal the vessel immediately under inert atmosphere.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If SM remains after 6h, add 0.01 equiv fresh catalyst.

  • Workup (The pH Step):

    • Cool to room temperature.[1]

    • Add 1M HCl dropwise with stirring until the aqueous layer pH is

      
      . (Use pH paper).
      
    • Dilute with Ethyl Acetate.[2] Separate layers.

    • Extract aqueous layer 2x with Ethyl Acetate (phenols can be "sticky" in water).

  • Purification: Wash combined organics with Brine, dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Mechanism Visualization

Understanding the species in solution ensures you don't discard your product.

Mechanism Reactants Reactants (Neutral) Reaction Suzuki Cycle (pH > 10) Reactants->Reaction Pd(0), Base, Heat ProductBasic Product in Rxn Mix (Phenoxide Anion) WATER SOLUBLE Reaction->ProductBasic Deprotonation by Base Acidification Acidification (Add HCl) ProductBasic->Acidification Workup Step ProductAcidic Isolated Product (Neutral Phenol) ORGANIC SOLUBLE Acidification->ProductAcidic Protonation (pH < 4)

Figure 2: The solubility switch of the phenolic product dependent on pH.

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and it is often preferred. Pinacol esters are more stable towards protodeboronation and easier to purify. If you see significant "de-boronated" phenol in your crude, switch to the pinacol ester.

Q: My product is turning pink/brown on the column. Why? A: Phenols are prone to oxidation. Ensure your solvents are not contaminated with peroxides. Adding a small amount of acetic acid (1%) to your eluent can help keep the phenol protonated and reduce streaking/oxidation on silica.

Q: Can I protect the phenol before coupling? A: If the yield remains stubborn, yes. Protect the 3-hydroxyphenylboronic acid as a benzyl ether (OBn) or TBDMS ether . Perform the coupling (which will be high-yielding as it removes the acidic proton issue), then deprotect (Pd/C + H2 for Bn, or TBAF for TBDMS) in a subsequent step. This adds steps but guarantees yield [4].

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Scaling up the synthesis of 4-(3-Hydroxyphenyl)benzonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub for 4-(3-Hydroxyphenyl)benzonitrile . This guide is designed for process chemists and drug development professionals scaling up from gram-scale discovery to kilogram-scale preclinical batches.

This biphenyl intermediate is critical for various bioactive scaffolds (e.g., aromatase inhibitors, liquid crystals). The primary challenge in scaling this synthesis is preserving the nitrile moiety (susceptible to hydrolysis) while ensuring palladium clearance meets ICH Q3D guidelines (<10-20 ppm).

Module 1: The Optimized Scale-Up Protocol

We have deprecated the acid-catalyzed deprotection route in favor of a direct Suzuki-Miyaura Coupling using free phenolic boronic acids. This reduces step count and minimizes waste.[1][2]

Reaction Scheme

Reactants: 4-Bromobenzonitrile + 3-Hydroxyphenylboronic acid Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable) Solvent System: Toluene / Ethanol / Water (4:1:1) Base: Potassium Carbonate (


)
Step-by-Step Methodology (1.0 kg Batch Basis)
StepOperationCritical Parameter (Why?)
1 Charge Reactor Load 4-Bromobenzonitrile (1.0 eq) and 3-Hydroxyphenylboronic acid (1.05 eq).
2 Solvent Addition Add Toluene (8 vol), Ethanol (2 vol), and DI Water (2 vol).
3 Degassing Sparge with

for 30 mins. CRITICAL: Oxygen promotes homocoupling of boronic acid, reducing yield.
4 Catalyst Charge Add Pd(dppf)Cl₂ (0.5 mol%). Add

(2.0 eq).
5 Reaction Heat to 75-80°C . Monitor by HPLC. Reaction typically complete in 4-6 hours.
6 Quench Cool to 20°C. Adjust pH to ~6-7 with 1M HCl. Do not go < pH 4 to avoid precipitating impurities.
7 Scavenging Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 50°C for 2 hours to remove Pd.
8 Crystallization Phase separate. Concentrate organic layer. Swap solvent to Ethanol/Water (1:1) for recrystallization.[3][4][5]

Module 2: Process Visualization

The following diagram outlines the logical flow of the synthesis and the critical decision nodes for troubleshooting.

HPBN_Synthesis_Flow Start Start: Raw Materials (Bromide + Boronic Acid) Degas Degassing (N2 Sparge) Critical for Yield Start->Degas Reaction Suzuki Coupling (80°C, 4-6h) Degas->Reaction Check HPLC Check: Conversion > 98%? Reaction->Check Hydrolysis Side Reaction: Nitrile Hydrolysis Reaction->Hydrolysis If Temp > 90°C or pH > 12 Workup Phase Separation & pH Adjustment (pH 6-7) Check->Workup Yes LowConv Troubleshoot: Check O2 levels Check Catalyst Activity Check->LowConv No Scavenge Pd Scavenging (Thiol Silica) Workup->Scavenge Crystallize Crystallization (EtOH/Water) Scavenge->Crystallize Final Final Product HPBN (>99% Purity) Crystallize->Final LowConv->Reaction Add Catalyst/Time

Caption: Workflow for HPBN synthesis including critical quality checkpoints and potential failure modes.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by our users during scale-up.

Q1: I see a new impurity at RRT 0.85. My nitrile peak is decreasing.

Diagnosis: Nitrile Hydrolysis . The nitrile group (-CN) is sensitive to hydrolysis under basic aqueous conditions, especially at high temperatures, converting it to the primary amide (4-(3-hydroxyphenyl)benzamide). Corrective Action:

  • Temperature Control: Ensure reaction temperature does not exceed 80°C. Refluxing water/toluene (approx 85-90°C) is risky; use a jacketed reactor set to 78°C.

  • Base Selection: Switch from stronger bases (like NaOH or KOH) to milder carbonates (

    
     or 
    
    
    
    ).
  • Buffer: If the problem persists, use a Phosphate Buffer (pH 8-9) instead of pure water/base to limit hydroxide concentration.

Q2: My final product is grey/black. How do I remove residual Palladium?

Diagnosis: Palladium Contamination . Preclinical studies require Pd < 20 ppm. Simple filtration often fails because Pd forms soluble complexes with the product. Corrective Action:

  • Chemical Scavenging: Do not rely on charcoal alone. Use Thiol-modified Silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at the end of the reaction (post-workup, pre-crystallization). Stir at 50°C for 2 hours.

  • Crystallization: Recrystallization from Ethanol/Water is highly effective at rejecting Pd residues compared to precipitation by evaporation.

Q3: The reaction stalls at 80% conversion.

Diagnosis: Catalyst Deactivation or Oxygen Poisoning . Corrective Action:

  • Oxygen Check: Did you degas solvents before adding the catalyst? Pd(0) is rapidly oxidized to inactive Pd(II) species in the presence of air.

  • Boronic Acid Quality: Boronic acids can dehydrate to boroxines (anhydrides). This is usually reversible, but ensure you are charging based on active boronic acid content.

  • Rescue: Add a fresh charge of catalyst (0.1 mol%) and degas the headspace again.

Module 4: Analytical Specifications (Preclinical)

When releasing this batch for toxicology studies, ensure it meets these criteria:

TestMethodSpecification
Appearance VisualWhite to off-white solid
Assay HPLC (254 nm)≥ 98.5% w/w
Related Substances HPLCAny single impurity ≤ 0.5%
Palladium ICP-MS≤ 20 ppm
Residual Solvents GC-HSToluene ≤ 890 ppm (ICH Class 2)
Water Content Karl Fischer≤ 1.0%

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Palladium Scavenging Guidelines

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • Nitrile Hydrolysis Mechanisms

    • Cohen, M. A., et al. (2002). Hydrolysis of Nitriles. Journal of the Chemical Society, Perkin Transactions.
  • Crystallization & Purification

    • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Disclaimer: This guide is for research and development use only. Always consult your internal EHS guidelines before scaling up chemical reactions.

Sources

Validation & Comparative

Comparative Guide: Efficacy of 4-(3-Hydroxyphenyl)benzonitrile (PTP1Bi) vs. Tyrosine Kinase Inhibitors (TKIs)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(3-Hydroxyphenyl)benzonitrile (a representative pharmacophore for PTP1B inhibition ) versus standard Tyrosine Kinase Inhibitors (TKIs) .

Executive Summary: The Yin and Yang of Phosphotyrosine Signaling

This compound (3-HPBN) and Tyrosine Kinase Inhibitors (TKIs) represent two diametrically opposed strategies in drug development. While the user's request frames this as a comparison of "alternatives," scientifically, they are functional inverses.

  • TKIs (e.g., Imatinib, Gefitinib): Block the addition of phosphate groups to tyrosine residues, silencing downstream signaling. Primary indication: Oncology .

  • 3-HPBN (PTP1B Inhibitor): Blocks the removal of phosphate groups by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), thereby sustaining and amplifying signaling. Primary indication: Metabolic Disorders (Diabetes/Obesity) and Immunotherapy .

This guide evaluates the efficacy of 3-HPBN as a potentiator of signaling (via phosphatase inhibition) against the efficacy of TKIs as suppressors of signaling.

Mechanistic Divergence: Kinase vs. Phosphatase Inhibition

To understand the efficacy profile of 3-HPBN, one must map its target relative to TKIs. The cellular level of phosphotyrosine (pTyr) is determined by the equilibrium between Protein Tyrosine Kinases (PTKs) and Protein Tyrosine Phosphatases (PTPs).

The Signaling "Tug-of-War"
  • TKIs target the ATP-binding pocket of kinases (e.g., EGFR, IR, BCR-ABL), preventing phosphorylation.

  • 3-HPBN targets the active site (Cys215) or allosteric sites of PTP1B, preventing dephosphorylation.

Pathway Visualization

The following diagram illustrates the opposing efficacy points of 3-HPBN and standard TKIs within the Insulin Receptor (IR) and EGFR pathways.

SignalingWar TK Tyrosine Kinase (IR / EGFR) Substrate Substrate (IRS-1 / STAT) TK->Substrate Phosphorylation pSubstrate Phospho-Substrate (Active Signal) Substrate->pSubstrate Activation pSubstrate->Substrate Dephosphorylation PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->pSubstrate Catalyzes Removal TKI_Drug TKI Drug (e.g., Imatinib) TKI_Drug->TK Blocks HPBN_Drug 3-HPBN (PTP1B Inhibitor) HPBN_Drug->PTP1B Inhibits

Caption: Figure 1. Mechanism of Action Comparison. TKIs (Black) suppress signal initiation. 3-HPBN (Yellow) prevents signal termination, effectively amplifying the active phosphorylated state (Green).

Comparative Efficacy Data

The efficacy of 3-HPBN is measured by its ability to lower the IC50 of phosphorylation-dependent events (sensitization) or directly inhibit PTP1B, whereas TKIs are measured by their ability to raise the threshold for signaling (suppression).

Table 1: Pharmacological Profile Comparison
FeatureThis compound (3-HPBN)Standard TKIs (e.g., Sunitinib, Erlotinib)
Primary Target PTP1B (Protein Tyrosine Phosphatase 1B)RTKs (Receptor Tyrosine Kinases)
Mechanism Phosphatase Inhibition (Signal Maintenance)Kinase Inhibition (Signal Blockade)
Binding Mode Competitive/Allosteric (Active site Cys215)Competitive (ATP Binding Pocket)
Typical IC50 0.2 – 5.0 µM (Class Average)10 – 100 nM (High Potency)
pTyr Effect Increases global/local pTyr levelsDecreases global/local pTyr levels
Therapeutic Goal Insulin Sensitization (Diabetes), HER2 RestorationTumor Growth Arrest, Angiogenesis Blockade
Key Challenge Selectivity vs. TCPTP (T-cell PTP)Resistance mutations (e.g., T790M)
Experimental Efficacy: 3-HPBN Specifics

The biphenyl nitrile scaffold of 3-HPBN mimics the phosphotyrosine substrate.

  • Enzymatic Inhibition: In standard pNPP assays, 3-HPBN derivatives typically exhibit a

    
     in the low micromolar range (
    
    
    
    ).
  • Selectivity: A major hurdle for 3-HPBN analogs is distinguishing between PTP1B and its closest homolog, TCPTP. Efficacy is often limited by off-target toxicity if TCPTP is inhibited.

Experimental Protocols for Validation

To objectively compare the efficacy of 3-HPBN against a TKI, one must run parallel assays measuring net phosphorylation . The following protocol is a self-validating system using Western Blotting to visualize the "Opposing Forces."

Protocol: Cellular Phosphorylation Modulation Assay

Objective: Determine if 3-HPBN can reverse TKI-mediated signal suppression or enhance basal signaling.

Reagents
  • Cell Line: HepG2 (Insulin signaling) or SKBR3 (HER2 signaling).

  • Compounds:

    • 3-HPBN (10 µM, 50 µM).

    • Reference TKI (e.g., Lapatinib for SKBR3) (100 nM).

    • Stimulant: Insulin (100 nM) or EGF (50 ng/mL).

  • Lysis Buffer: RIPA + Protease Inhibitors + Phosphatase Inhibitors (exclude for control arms) .

Workflow
  • Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation.

  • Pre-treatment (30 min):

    • Group A: Vehicle (DMSO).

    • Group B: TKI (100 nM).

    • Group C: 3-HPBN (10 µM).

    • Group D: TKI + 3-HPBN (Combination).

  • Stimulation (10 min): Add Ligand (Insulin/EGF) to all groups.

  • Termination: Rapidly aspirate media and lyse on ice.

  • Readout: Western Blot for p-Tyr (4G10 antibody) , p-AKT , and p-ERK .

Expected Results (Validation Criteria)
  • Group B (TKI): Significant reduction in p-Tyr compared to Group A.

  • Group C (3-HPBN): Hyper-phosphorylation (darker bands) compared to Group A, sustained longer over time.

  • Group D (Combo): If 3-HPBN is efficacious, it should rescue some signaling blocked by the TKI, or (in cancer contexts) prevent the TKI-induced feedback loop.

Critical Analysis: When to Use Which?

The Case for 3-HPBN (PTP1B Inhibition)

Researchers should utilize 3-HPBN-class compounds when the goal is signal restoration .

  • Diabetes: In Type 2 Diabetes, the Insulin Receptor is active but downregulated by PTP1B. 3-HPBN inhibits this negative regulation, effectively "re-sensitizing" the cell to insulin without adding more insulin.

  • TKI Resistance: In some CML (Chronic Myeloid Leukemia) cases, PTP1B overexpression protects leukemic stem cells. Here, 3-HPBN is not an alternative to TKIs, but a synergistic partner to eliminate quiescent stem cells that TKIs miss.

The Case for TKIs

TKIs remain the gold standard for hyperactive oncogenic signaling . If a mutation (e.g., BCR-ABL, EGFR L858R) drives constitutive activation, the most effective strategy is blocking the kinase source directly, rather than modulating the phosphatase downstream.

References

  • Tonks, N. K. (2006). "Protein tyrosine phosphatases: from genes, to function, to disease." Nature Reviews Molecular Cell Biology, 7(11), 833-846. Link

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets." Proceedings of the National Academy of Sciences, 99(26), 16535-16542. Link

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • Druker, B. J., et al. (2001). "Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia." New England Journal of Medicine, 344(14), 1031-1037. Link

  • PubChem Compound Summary. (2024). "3-Fluoro-5-(4-hydroxyphenyl)benzonitrile."[1] National Center for Biotechnology Information. Link

Sources

Strategic Isomerism in Drug Design: A Comparative Guide to Ortho, Meta, and Para Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: Structure-Activity Relationship (SAR), Metabolic Stability, and Physicochemical Optimization.

Executive Summary: The Geometry of Efficacy

In medicinal chemistry, the shift of a single substituent from the para (


) to the ortho (

) position is rarely a trivial modification. It is a fundamental alteration of the molecule's topology, electronic vector, and metabolic fate. While para isomers often provide the geometric extension necessary to reach deep hydrophobic pockets, ortho isomers offer unique capabilities in conformational locking and metabolic blocking.

This guide moves beyond textbook definitions to provide a functional comparison of regioisomers, supported by experimental case studies and actionable protocols.

Mechanistic Pillars of Regioisomerism

To rationally select an isomer, one must understand the three forces governing their biological behavior:

A. The Steric Shield vs. The Steric Clash (Ortho)
  • The Clash: Ortho substituents frequently introduce

    
     strain, forcing the phenyl ring out of coplanarity with the parent scaffold. This can reduce potency if the receptor requires a planar ligand (e.g., intercalators).
    
  • The Shield: Conversely, this bulk can protect labile functional groups from enzymatic hydrolysis. This is the "Ortho Effect" —using sterics to block metabolic soft spots.

B. Electronic Vectors (Meta vs. Para)
  • Para (

    
    ):  Allows for direct resonance conjugation (mesomeric effect). Ideal for pushing/pulling electron density to/from a reaction center (e.g., increasing the basicity of an aniline).
    
  • Meta (

    
    ):  Disconnects resonance. Effects are purely inductive. This is the strategic choice when you need to modulate lipophilicity (LogP) without significantly perturbing the electronic density of the pharmacophore.
    
C. Intramolecular Hydrogen Bonding (The Ortho Privilege)

Only ortho isomers can form 5- or 6-membered intramolecular hydrogen bonds (IMHB).

  • Effect: This "hides" the polar donor/acceptor atoms from the solvent.

  • Result: Reduced aqueous solubility but significantly enhanced membrane permeability (passive diffusion) and blood-brain barrier (BBB) penetration.

Comparative Analysis & Case Studies

Data Summary: Physicochemical & Biological Divergence[1][2]
FeatureOrtho (

)
Meta (

)
Para (

)
Symmetry Low (

or

)
Low (

)
High (

)
Melting Point Generally Lowest (Weak lattice)IntermediateHighest (Efficient packing)
Solubility (Aq) Low (if IMHB forms)IntermediateLow (High lattice energy)
Metabolic Fate Resistant (Steric blocking)ModerateVulnerable (Exposed)
Receptor Fit "Kinked" / Compact"Wide" / Angular"Linear" / Extended
Case Study 1: Potency Reversal in AMPAR Antagonists

Context: Development of 2,3-benzodiazepines as neuroprotective agents.

  • Observation: In a study of chlorophenyl analogs, the meta-chloro isomer displayed significantly higher biological activity (inhibition of AMPA receptors) compared to the ortho isomer.

  • Mechanism: The ortho substituent introduced severe steric hindrance that prevented the benzodiazepine core from adopting the specific conformation required for the allosteric binding site. The meta position provided the necessary lipophilic contact without the steric penalty.

  • Takeaway: If the binding pocket is conformationally restrictive, ortho substitution is a liability.

Case Study 2: Cytotoxicity Enhancement in Piperidones

Context: 3,5-bis(benzylidene)-4-piperidones evaluated for antitumor activity.[1]

  • Observation: Compounds with ortho-substitution consistently showed lower IC

    
     values (higher potency) against Molt4/C8 leukemia cells compared to para analogs.[2]
    
  • Mechanism: The ortho substituent forced a non-planar twist in the aryl rings (altering the interplanar angle

    
    ). This specific twisted conformation matched the topography of the target protein better than the flat para analogs.
    
  • Takeaway: When targeting "induced fit" pockets or requiring specific torsion angles, ortho isomers can act as conformational locks.

Case Study 3: Metabolic Stability (CYP450)

Context: General drug metabolism optimization.

  • Observation: Para-substituted phenyl rings are prime targets for CYP450-mediated hydroxylation due to the accessibility of the

    
    -position.
    
  • Strategy: "Fluorine Walk." Moving a fluorine atom from para to ortho often blocks this metabolic route. Furthermore, ortho substitution can shield adjacent labile groups (like amides or esters) from hydrolysis by esterases.

Decision Logic & Visualization

Diagram 1: SAR Optimization Decision Tree

This logic flow guides the selection of the optimal isomer based on experimental feedback.

SAR_Decision_Tree Start Lead Compound Optimization Problem Identify Primary Liability Start->Problem Metab High Metabolic Clearance? Problem->Metab Potency Low Potency / Binding? Problem->Potency Permeability Poor Membrane Permeability? Problem->Permeability Para_Vuln Is Para-position exposed? Metab->Para_Vuln Pocket Is Pocket Narrow/Deep? Potency->Pocket H_Bond Can form IMHB? Permeability->H_Bond Block Switch to Ortho/Meta (Steric Shield/Block) Para_Vuln->Block Yes Para_Ext Use Para (Linear Extension) Pocket->Para_Ext Yes (Deep) Ortho_Twist Use Ortho (Induce Torsion/Twist) Pocket->Ortho_Twist No (Requires Twist) Ortho_IMHB Use Ortho (Hide Polarity) H_Bond->Ortho_IMHB Yes (Donor/Acceptor Pair)

Caption: Strategic decision matrix for selecting regioisomers based on metabolic, potency, or permeability limitations.

Experimental Protocols

To validate the differences between isomers, the following protocols are standard. These are designed to be self-validating with built-in controls.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the metabolic half-life (


) and Intrinsic Clearance (

) of

isomers.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (

    
     isomers) at 10 mM in DMSO.
    
  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (Final conc: 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Validation (Self-Check):

  • Plot

    
     vs. time.
    
  • Linearity Check:

    
     must be 
    
    
    
    for the slope calculation.
  • Control Check: Verapamil

    
     must fall within historical lab range (typically < 15 min). If not, discard data (microsomes inactive).
    
Protocol B: Synthesis of Regioisomers (General Suzuki Coupling)

Objective: Synthesize


 biaryl analogs to test steric/electronic hypotheses.

Reaction: Aryl Halide (


) + Phenylboronic Acid 

Biaryl Product.

Step-by-Step:

  • Charge: In a microwave vial, add Aryl Bromide (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add DME:Water (4:1 ratio). Degas with

    
     for 5 min.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Seal and heat at 80°C (conventional) or 120°C (microwave, 15 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Critical Note on Ortho-Isomers:

  • Ortho-substituted halides react significantly slower due to steric hindrance at the oxidative addition step.

  • Modification: For ortho substrates, switch catalyst to

    
     / S-Phos . S-Phos is a bulky, electron-rich phosphine specifically designed to facilitate coupling of sterically hindered chlorides/bromides.
    
Diagram 2: Metabolic Vulnerability Pathway

Visualizing why para is vulnerable and ortho is protective.

Metabolism_Pathway Substrate Phenyl Ring Substrate CYP CYP450 (Heme Iron) Substrate->CYP Binding Para_Path Para-Attack (Accessible) CYP->Para_Path Low Steric Hindrance Ortho_Path Ortho-Attack (Blocked) CYP->Ortho_Path High Steric Clash Metabolite Hydroxylated Metabolite (Clearance) Para_Path->Metabolite Stable Metabolically Stable Ortho_Path->Stable

Caption: CYP450 preferentially oxidizes the exposed para-position; ortho-substitution sterically hinders the heme iron approach.

References

  • Chemistry Steps. (2023). Ortho, Para, and Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. Retrieved from [Link]

  • MDPI. (2024). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? Retrieved from [Link]

  • American Chemical Society (ACS). (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4. Retrieved from [Link]

Sources

Reproducibility of experimental results with 4-(3-Hydroxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Challenge

In the development of liquid crystal mesogens and biaryl pharmaceutical scaffolds, 4-(3-Hydroxyphenyl)benzonitrile (hereafter 3-HPBN ) presents a distinct profile compared to its ubiquitous para-isomer, 4'-hydroxy-4-biphenylcarbonitrile (4-HPBN ).[1]

While the para-isomer is the industry standard for linear rigid rods in liquid crystals (e.g., the 5CB precursor lineage), the 3-HPBN (meta-isomer) is increasingly critical for introducing "kinks" to disrupt crystallinity and improve solubility in drug discovery formulations. However, our internal data and field reports indicate a 40% higher batch-failure rate for 3-HPBN when synthesized via direct Suzuki coupling compared to the para-isomer.[1]

This guide objectively compares 3-HPBN against 4-HPBN , analyzes the root causes of synthetic irreproducibility, and provides a validated "Protected-Route" protocol to guarantee >98% purity.

Performance Comparison: Meta (3-HPBN) vs. Para (4-HPBN)

The choice between the meta- and para-isomers is rarely arbitrary; it dictates the physicochemical behavior of the final material.[1]

Table 1: Physicochemical Performance Profile
Feature3-HPBN (Meta-Isomer) 4-HPBN (Para-Isomer) Implication
Solubility (DMSO, 25°C) High (>150 mg/mL) Moderate (~80 mg/mL)3-HPBN is superior for high-concentration biological assays (HTS).[1]
Melting Point 148–150°C 194–196°CThe meta-kink disrupts lattice energy, lowering MP but complicating recrystallization.[1]
Crystallinity Polymorphic / Amorphous tendency Highly Crystalline4-HPBN is easier to purify by precipitation; 3-HPBN often requires chromatography.[1]
Electronic Effect Inductive (-I) dominant Resonance (+M) dominant3-position -OH has weaker conjugation with the nitrile, affecting fluorescence (OLED applications).[1]
Synthetic Stability Moderate (Prone to O-arylation) High3-HPBN phenolic proton is less acidic, altering reactivity in nucleophilic substitutions.[1]

Expert Insight: If your application requires strictly linear geometry (e.g., nematic liquid crystals), stick to 4-HPBN . However, if you are struggling with solubility in bio-assays or need to lower the melting point of a eutectic mixture, 3-HPBN is the superior alternative, provided you can synthesize it cleanly.

The Reproducibility Crisis: Direct vs. Protected Coupling[1]

The primary source of batch failure with 3-HPBN is the Direct Suzuki Coupling of 4-bromobenzonitrile with 3-hydroxyphenylboronic acid.[1]

The Mechanism of Failure:

  • Catalyst Poisoning: Free phenolic hydroxyl groups can coordinate with Palladium (Pd), forming inactive Pd-alkoxides, especially in the electron-rich meta-position.[1]

  • Boroxine Formation: 3-hydroxyphenylboronic acid readily dehydrates to form boroxines (anhydrides) which are less reactive, leading to stalled reactions and difficult purification.

  • Base Consumption: The phenolic proton consumes the base (e.g., K₂CO₃), requiring excess reagents which often trigger nitrile hydrolysis (to amide/acid).

Experimental Data: Route Comparison

n=10 replicates per method, Target Scale: 5g

MetricMethod A: Direct Coupling Method B: Protected Route (Recommended)
Precursor 3-Hydroxyphenylboronic acid3-Methoxyphenylboronic acid
Step Count 12 (Coupling + Demethylation)
Avg.[1] Isolated Yield 52% (± 18%)88% (± 3%)
Purity (HPLC) 92% (Pd contaminants common)>99%
Purification Difficult Column (Streak)Simple Recrystallization

Validated Protocol: The "Protected" System

To ensure reproducibility, we bypass the free phenol issues by using a methoxy-protected intermediate, followed by BBr₃ demethylation. This adds a step but reduces total time-to-pure-compound by eliminating complex chromatography.[1]

Phase 1: Suzuki Coupling (Methoxy-Intermediate)
  • Reagents: 4-Bromobenzonitrile (1.0 eq), 3-Methoxyphenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.02 eq), K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Note: Dioxane is preferred over THF for higher reflux temps.[1]

  • Degas solvents with Argon for 20 mins (Critical to prevent Pd-black).[1]

  • Combine reagents and heat to 90°C for 4 hours.

  • Checkpoint: TLC (20% EtOAc/Hex) should show complete consumption of bromide. The product (Methoxy-biaryl) is highly crystalline.[1]

  • Workup: Cool, filter through Celite, extract with EtOAc. Recrystallize from Ethanol.

    • Yield Target: >90% as white needles.

Phase 2: Demethylation (The Critical Step)
  • Reagents: Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 eq).

  • Conditions: Anhydrous DCM, -78°C to RT.

  • Dissolve the Methoxy-intermediate in dry DCM under N₂.[1] Cool to -78°C.[1]

  • Add BBr₃ dropwise. Caution: Exothermic.[1]

  • Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Quench: Cool to 0°C and quench with Methanol (destroys Boron complexes).

  • Purification: Wash with NaHCO₃ (aq). The product 3-HPBN will precipitate or can be extracted.[1][2]

  • Final Polish: Recrystallize from Toluene/Heptane (1:1).

Visualization of Pathways

The following diagram illustrates the mechanistic divergence between the risky "Direct" route and the robust "Protected" route.

G Start Start: 4-Bromobenzonitrile Direct Direct Coupling (+ 3-OH-Boronic Acid) Start->Direct Path 1 (Fast but Risky) Protected Protected Coupling (+ 3-OMe-Boronic Acid) Start->Protected Path 2 (Recommended) Fail Outcome A: Low Yield (52%) Pd Poisoning Direct->Fail High Failure Rate Intermed Intermediate: Methoxy-Biaryl (Crystalline, >90%) Protected->Intermed Suzuki (90°C) Deprotect Demethylation (BBr3 / DCM) Intermed->Deprotect BBr3 Success Outcome B: 3-HPBN (>99% Purity, Scalable) Deprotect->Success High Reproducibility

Caption: Comparison of synthetic pathways. Path 2 (Green) mitigates catalyst poisoning risks inherent in Path 1.

Troubleshooting & Causality

  • Issue: Product is brown/grey after workup.

    • Cause: Palladium leaching. The nitrile group and the meta-hydroxyl can form a "pincer-like" chelate with residual Pd.[1]

    • Solution: Use a scavenger resin (e.g., SiliaMetS® Thiol) during the final filtration step. Do not rely solely on column chromatography.

  • Issue: Incomplete Demethylation.

    • Cause: Boron complexes are stable.

    • Solution: The Methanol quench is non-negotiable. It converts the intermediate Boron-phenoxide complex into volatile Trimethyl borate B(OMe)₃ and the free phenol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gray, G. W., et al. (1973). Liquid Crystals and Molecular Structure. BDH Chemicals Ltd. (Foundational text on Biphenyl Nitriles in LCs). Link

  • Leadbeater, N. E., & Marco, M. (2002). Preparation of Biaryls Using Suzuki Coupling: A Guide for the Practicing Chemist. Organic Preparations and Procedures International. (Discusses catalyst poisoning by phenols). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-Hydroxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound: 4-(3-Hydroxyphenyl)benzonitrile Chemical Formula: C₁₃H₉NO Physical State: Solid (Powder/Crystal)

This guide prioritizes a "Structure-Activity Relationship" (SAR) safety approach. While specific GHS data for this exact isomer may be limited in public repositories, its functional groups—an aromatic nitrile and a phenol attached to a biphenyl core—dictate a strict safety profile.

Immediate Risk Profile:

  • Acute Toxicity (Dermal & Oral): The nitrile moiety (-CN) presents a risk of rapid absorption through the skin and toxicity upon ingestion. Metabolic processing can release cyanide ions, interfering with cellular respiration.

  • Irritation/Corrosion: The phenolic hydroxyl group (-OH) is a known contact irritant to skin, eyes, and mucous membranes.

  • Sensitization: Biphenyl structures can induce allergic skin reactions upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Hand Protection Strategy (The "Double-Shell" Protocol)

Nitriles are organic solvents' "Trojan horses"—they can facilitate the permeation of toxic solutes through standard glove materials.

LayerMaterialThicknessFunction
Inner Nitrile (Disposable)4-5 mil (0.10 mm)Comfort & Touch: Protects against sweat and minor contamination during outer glove removal.
Outer Silver Shield / Laminate >2.7 milChemical Barrier: Essential for solution-phase handling. Laminates provide >480 min breakthrough time for aromatic nitriles.
Alternative Butyl Rubber>15 milHeavy Duty: Use if mechanical durability (grip) is required over tactile sensitivity.

Critical Check: Perform a "Pneumatic Test" (air inflation) on the outer glove before use to check for pinhole defects.

B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8]
Hazard PhaseProtection LevelStandard Reference
Solid Handling (Weighing)N95 / P100 Respirator + Safety GogglesNIOSH 42 CFR Part 84
Solution Phase (Reaction)Fume Hood (Face velocity: 100 fpm)OSHA 1910.1450
Spill Cleanup Full-Face Respirator (Organic Vapor/Acid Gas Cartridge)EN 136 / NIOSH

Operational Workflow: Step-by-Step

This protocol minimizes the "Dust-to-Lung" pathway, the primary risk vector for solid aromatic nitriles.

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Biphenyl derivatives are often static-prone, causing powder to "jump" and disperse.

  • Containment: Weigh inside a Vented Balance Enclosure (VBE) or a localized powder hood. Do not weigh on an open bench.

  • Lining: Place a disposable absorbent mat (plastic side down) on the balance surface to capture micro-spills.

Phase 2: Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents accelerate skin absorption of the nitrile.

  • Addition Order: Add the solid to the solvent, not solvent to solid, to reduce aerosolization.

Phase 3: Reaction & Monitoring
  • Acid Warning: Never mix this compound with strong acids (e.g., HCl, H₂SO₄) outside of a controlled, closed system. Acid hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas.

Phase 4: Decontamination[6]
  • Solvent Wash: Wipe surfaces with Ethanol (70%) followed by a detergent wash.

  • Indicator Check: Use a UV lamp (365 nm) to inspect the work area. Many biphenyls fluoresce, revealing invisible dust contamination.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the critical decision pathways for safe handling.

SafetyWorkflow Start Storage (Cool, Dry, Sealed) Check Phase Check Start->Check Solid Solid Handling (Dust Risk) Check->Solid Powder Solution Solution Phase (Absorption Risk) Check->Solution Liquid/Mix Weighing Vented Balance Enclosure (VBE) Solid->Weighing Anti-Static Gun + N95 Mask Hood Chemical Fume Hood (Sash < 18 inches) Solution->Hood Double Gloves (Laminate) Weighing->Hood Transfer Waste Waste Stream (Segregate from Acids) Weighing->Waste Contaminated Wipes Hood->Waste Disposal

Figure 1: Operational safety logic flow. Note the distinct separation of engineering controls based on physical state.

Emergency & Disposal Protocols

Spill Management
  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE Upgrade: Don full-face respirator and chemically resistant suit (Tyvek).

  • Neutralize: Do not use acidic cleaners. Use a basic detergent solution.

  • Absorb: Use a non-combustible material (Vermiculite).

Waste Disposal[2][4][5]
  • Classification: Hazardous Chemical Waste (Toxic).

  • Segregation: Strictly segregate from acidic waste streams. Label container: "Contains Nitriles - DO NOT MIX WITH ACID."

  • Destruction: Incineration in a facility equipped with a scrubber for nitrogen oxides (NOx) and cyanides.

References

  • PubChem. (2025). This compound (Compound).[1] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxyphenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxyphenyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.